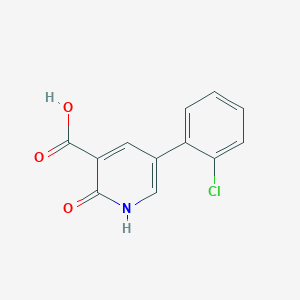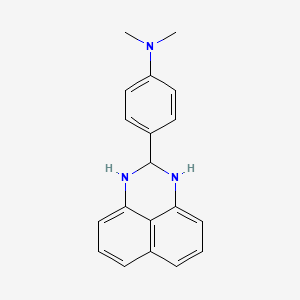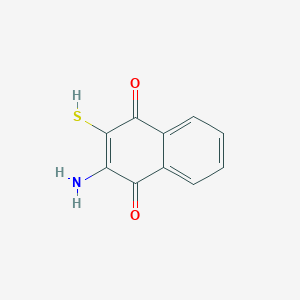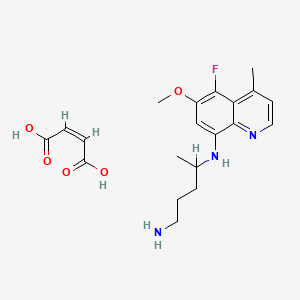![molecular formula C8H17NOSi B3057096 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one CAS No. 76596-19-5](/img/structure/B3057096.png)
1-[(Trimethylsilyl)methyl]pyrrolidin-2-one
Vue d'ensemble
Description
1-[(Trimethylsilyl)methyl]pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C8H17NOSi. It is a derivative of pyrrolidinone, where a trimethylsilyl group is attached to the nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Trimethylsilyl)methyl]pyrrolidin-2-one can be synthesized by refluxing a mixture of 2-pyrrolidinone, triethylamine, and trimethylchlorosilane in benzene . The reaction typically involves the following steps:
- Dissolve 2-pyrrolidinone in benzene.
- Add triethylamine to the solution.
- Slowly add trimethylchlorosilane to the mixture while maintaining reflux conditions.
- Continue refluxing until the reaction is complete.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using industrial-scale distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Trimethylsilyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Sulfenylation: Reacts with phenyl disulfide to form the corresponding bissulfide.
Substitution: Can be used to prepare 1-(diphenylphosphonio)pyrrolidin-2-one and 1-(1-adamantylcarbonyl)-2-pyrrolidinone.
Common Reagents and Conditions
Phenyl Disulfide: Used in sulfenylation reactions.
Triethylamine and Trimethylchlorosilane: Used in the synthesis of the compound.
Major Products Formed
Bissulfide: Formed during sulfenylation with phenyl disulfide.
1-(Diphenylphosphonio)pyrrolidin-2-one: Formed during substitution reactions.
Applications De Recherche Scientifique
1-[(Trimethylsilyl)methyl]pyrrolidin-2-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one involves its ability to undergo various chemical reactions, such as sulfenylation and substitution. These reactions are facilitated by the presence of the trimethylsilyl group, which enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
1-[(Trimethylsilyl)methyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(Trimethylsilyl)pyrrolidine: Another derivative of pyrrolidine with a trimethylsilyl group attached to the nitrogen atom.
1-(Trimethylsilyl)-2-pyrrolidinone: A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific structure, which allows it to undergo unique chemical reactions and be used in a wide range of applications.
Propriétés
IUPAC Name |
1-(trimethylsilylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOSi/c1-11(2,3)7-9-6-4-5-8(9)10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYKTNSOCALVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519096 | |
| Record name | 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76596-19-5 | |
| Record name | 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride](/img/structure/B3057029.png)





